molecular formula C21H22N2O4 B6661704 3-[[4-(3-Oxo-3-pyrrolidin-1-ylpropyl)phenyl]carbamoyl]benzoic acid

3-[[4-(3-Oxo-3-pyrrolidin-1-ylpropyl)phenyl]carbamoyl]benzoic acid

Cat. No.: B6661704
M. Wt: 366.4 g/mol
InChI Key: HZQYFDMUKSABAQ-UHFFFAOYSA-N
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Description

3-[[4-(3-Oxo-3-pyrrolidin-1-ylpropyl)phenyl]carbamoyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a phenyl group, and a benzoic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(3-Oxo-3-pyrrolidin-1-ylpropyl)phenyl]carbamoyl]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Pyrrolidine Intermediate: This step involves the reaction of a suitable amine with a ketone to form the pyrrolidine ring. For example, reacting 3-oxopropylamine with a phenyl ketone under acidic conditions can yield the desired pyrrolidine intermediate.

    Coupling with Benzoic Acid Derivative: The pyrrolidine intermediate is then coupled with a benzoic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Industrial methods also emphasize the scalability of the synthesis process and the cost-effectiveness of the reagents used.

Chemical Reactions Analysis

Types of Reactions

3-[[4-(3-Oxo-3-pyrrolidin-1-ylpropyl)phenyl]carbamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[[4-(3-Oxo-3-pyrrolidin-1-ylpropyl)phenyl]carbamoyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[[4-(3-Oxo-3-pyrrolidin-1-ylpropyl)phenyl]carbamoyl]benzoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-[[4-(3-Oxo-3-pyrrolidin-1-ylpropyl)phenyl]carbamoyl]benzoic acid derivatives: These compounds have similar structures but may differ in the substituents on the aromatic rings or the pyrrolidine ring.

    Other pyrrolidine-containing compounds: Compounds such as pyrrolidine-2-carboxylic acid and N-substituted pyrrolidines share the pyrrolidine ring but have different functional groups attached.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

3-[[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c24-19(23-12-1-2-13-23)11-8-15-6-9-18(10-7-15)22-20(25)16-4-3-5-17(14-16)21(26)27/h3-7,9-10,14H,1-2,8,11-13H2,(H,22,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQYFDMUKSABAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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